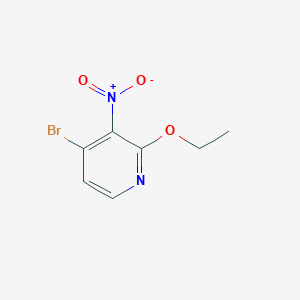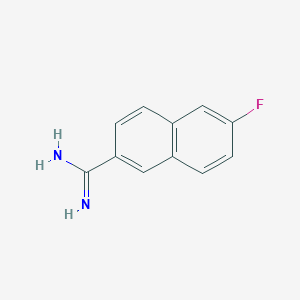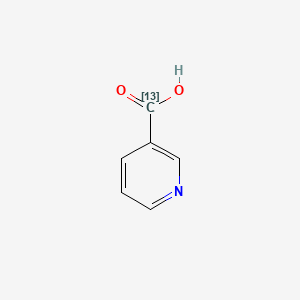
pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a monocarboxylic derivative of pyridine and is one of the three isomers of pyridinecarboxylic acid, the other two being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . Pyridine-3-carboxylic acid is a vital nutrient for humans and is commonly found in various foods, including meat, fish, and grains. It plays a crucial role in the body’s metabolic processes, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for energy production and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.
化学反応の分析
Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce pyridine-3,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .
科学的研究の応用
作用機序
Pyridine-3-carboxylic acid exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in numerous redox reactions within the cell, acting as electron carriers in metabolic pathways . The pyridinic ring of NAD and NADP can accept and donate a hydride ion, facilitating the transfer of electrons and enabling various biochemical reactions essential for cellular function .
類似化合物との比較
Pyridine-3-carboxylic acid is one of three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . While all three isomers share the same molecular formula (C6H5NO2), they differ in the position of the carboxyl group on the pyridine ring, leading to distinct chemical and biological properties .
Picolinic Acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and its use in nutritional supplements.
Isonicotinic Acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
This compound is unique in its role as a vitamin (niacin) and its involvement in essential metabolic processes, distinguishing it from its isomers .
特性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
124.10 g/mol |
IUPAC名 |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChIキー |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
異性体SMILES |
C1=CC(=CN=C1)[13C](=O)O |
正規SMILES |
C1=CC(=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


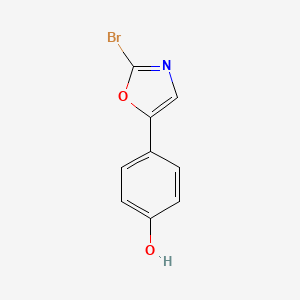




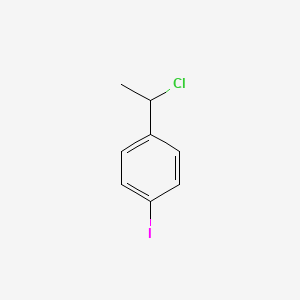

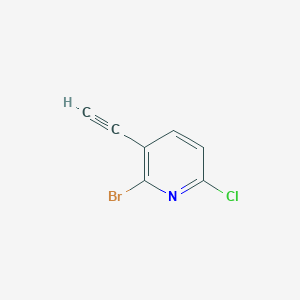
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)


